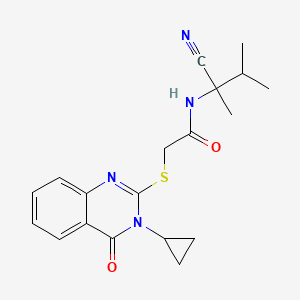

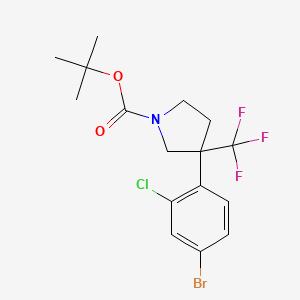

![molecular formula C8H8N4OS B2784250 N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-24-5](/img/structure/B2784250.png)

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methoxy-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is a chemical compound that has been extensively researched due to its potential in various fields of research and industry. It belongs to the class of thieno[2,3-d]pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Thieno[2,3-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

Thieno[2,3-d]pyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They occupy a special position among fused pyrimidines, along with some other pyrimidines containing an annulated five-membered heteroaromatic ring .Chemical Reactions Analysis

The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .Scientific Research Applications

Synthesis and Biological Evaluation

Dual Inhibitors of CLK1 and DYRK1A Kinases

Novel analogues of N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide have been designed and synthesized, showing promise as dual inhibitors of CLK1 and DYRK1A kinases. These compounds have been evaluated for their inhibitory potency against a panel of protein kinases, with some showing significant potential for the development of new pharmacological inhibitors (Loidreau et al., 2013).

Antiproliferative Activity

Microwave-assisted synthesis of N-(4-methoxyphenylamino)-2-methyl thieno[3,2-d]pyrimidin-4-amine derivatives has been reported. These compounds, envisioned as bioisosteric analogues of an anticancer agent, exhibited inhibitory effects on human colorectal cancer cell proliferation, similar to the reference compound MPC-6827 (Loidreau et al., 2020).

Antifungal Activity

A study on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger, indicating the potential of these synthesized compounds as antifungal agents (Jafar et al., 2017).

Antimicrobial and Anti-inflammatory Agents

New thienopyrimidine derivatives have been synthesized and evaluated as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds (Tolba et al., 2018).

Antiproliferative and Molecular Docking Study

The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been reported, showing marked inhibition against various cancer cell lines. Molecular docking studies revealed the potential mechanism of action, displaying promising anticancer activity (Huang et al., 2020).

Organic Inhibitors for Mild Steel Corrosion

Pyrimidine derivatives have been synthesized and studied for their action against the corrosion of mild steel in acidic medium, demonstrating their potential as efficient organic inhibitors (Yadav et al., 2015).

Mechanism of Action

properties

IUPAC Name |

N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c1-13-12-5-10-7-6-2-3-14-8(6)11-4-9-7/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEAYIZVDDMFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=NC1=C2C=CSC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=N\C1=C2C=CSC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

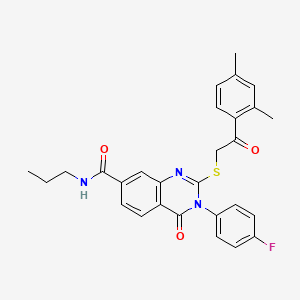

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2784167.png)

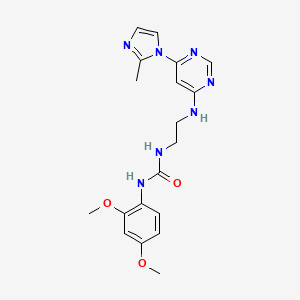

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2784171.png)

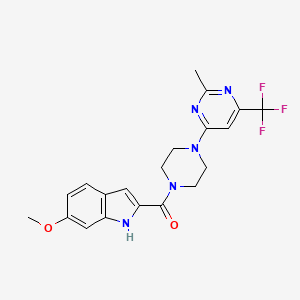

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)

![2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine](/img/structure/B2784179.png)

![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)